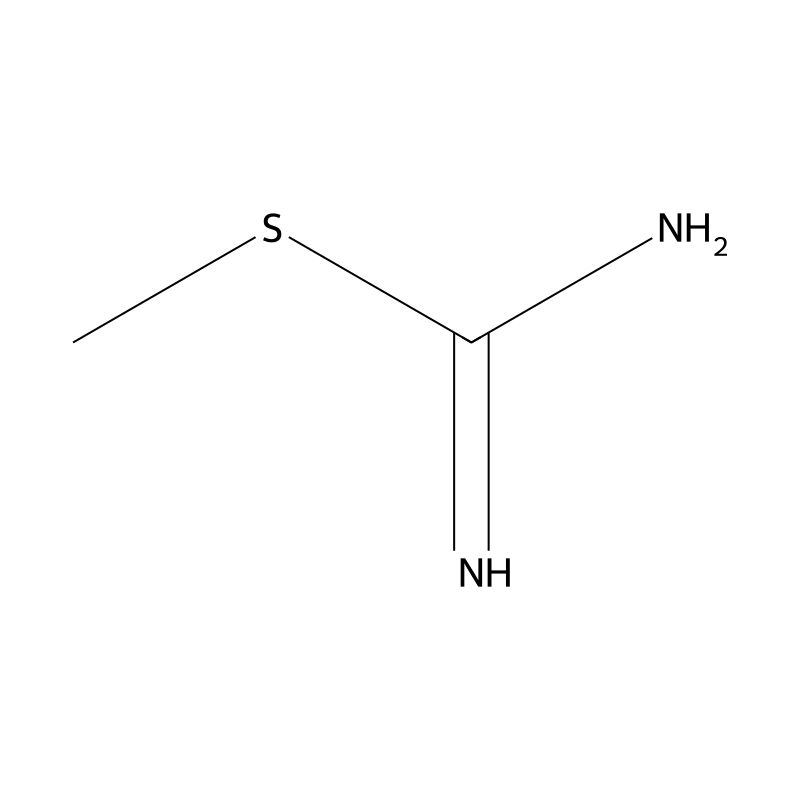

Carbamimidothioic acid, methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Biomass Composition and Fatty Acid Methyl Esters Production

Scientific Field: Marine Biology

Summary of Application: The production of biomolecules by microalgae has a wide range of applications in the development of various materials and products, such as biodiesel, food supplements, and cosmetics.

Methods of Application: In this study, the production of these biomolecules was determined in two strains of microalgae (Chlamydomonas reinhardtii and Chlorella vulgaris) when exposed to different concentrations of nitrogen, phosphorus, and sulfur.

Results: Results show a significant microalgal growth (3.69 g L −1) and carbohydrates (163 mg g −1) increase in C. reinhardtii under low nitrogen concentration.

Preparation of Fatty Acid Methyl Esters by Microwave-Assisted Derivatization

Scientific Field: Applied Microbiology and Biotechnology

Summary of Application: A fast and accurate method for preparation of fatty acid methyl esters (FAMEs) using microwave-assisted derivatization of fatty acids present in yeast samples.

Methods of Application: The esterification of free/bound fatty acids to FAMEs was completed within 5 min, which is 24 times faster than with conventional heating methods.

Results: There were no significant differences (P > 0.05) in yields of FAMEs with both validations.

Carbamimidothioic acid, methyl ester, also known by its chemical formula C₂H₆N₂S, is an organic compound characterized by the presence of a thiourea functional group. This compound features a methyl ester group attached to the carbamimidothioic acid structure, which contributes to its unique chemical properties. It is classified under the broader category of thioureas and is notable for its potential applications in various chemical and biological contexts .

- Nucleophilic Substitution Reactions: The sulfur atom in the thiourea group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Hydrolysis: Under acidic or basic conditions, carbamimidothioic acid, methyl ester can hydrolyze to form carbamimidothioic acid and methanol.

- Formation of Metal Complexes: The compound can coordinate with transition metals, forming complexes that may exhibit interesting catalytic properties.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility in coordination chemistry.

Research indicates that carbamimidothioic acid, methyl ester exhibits various biological activities. It has been studied for its potential as an antimicrobial agent, showing efficacy against certain bacterial strains. Additionally, its derivatives have been explored for their roles in modulating enzymatic activity and influencing metabolic pathways. The biological mechanisms are still under investigation, but initial studies suggest a promising profile for pharmaceutical applications .

Several methods exist for synthesizing carbamimidothioic acid, methyl ester:

- Direct Esterification: This involves reacting carbamimidothioic acid with methanol in the presence of an acid catalyst.

- Thionation Reactions: Starting from carbamoyl compounds, thionation can be performed using phosphorus pentasulfide or other thionating agents to introduce the thiourea functionality followed by esterification.

- Methylation of Thioureas: Existing thiourea compounds can be methylated using methyl iodide or dimethyl sulfate to yield carbamimidothioic acid, methyl ester.

These methods allow for the efficient production of the compound while maintaining high purity levels suitable for research and application .

Carbamimidothioic acid, methyl ester finds applications in various fields:

- Agricultural Chemistry: It can be used as a pesticide or fungicide due to its antimicrobial properties.

- Pharmaceutical Industry: The compound serves as a precursor for developing drugs targeting specific biological pathways.

- Chemical Synthesis: It is utilized in synthesizing more complex organic molecules and as a reagent in various organic reactions.

These applications underscore the compound's importance across different sectors of science and industry.

Interaction studies involving carbamimidothioic acid, methyl ester have focused on its reactivity with biological macromolecules such as proteins and nucleic acids. Preliminary findings suggest that it may interact with specific enzymes, potentially altering their activity or stability. Further studies are required to elucidate these interactions fully and understand their implications for drug design and development .

Carbamimidothioic acid, methyl ester shares structural similarities with several other compounds within the thiourea family. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Thiourea | CH₈N₂S | Simple structure; widely used as a fertilizer |

| N-Methylthiourea | C₃H₈N₂S | Methylated derivative; used in organic synthesis |

| Carbamothioic Acid, Methyl Ester | C₅H₁₁NOS | Contains an additional carbon chain; different reactivity |

| O-Propan-2-yl-N-methylcarbamothioate | C₅H₁₁NOS | Isopropyl group enhances lipophilicity |

The uniqueness of carbamimidothioic acid, methyl ester lies in its specific functional groups that confer distinct reactivity patterns and biological activities compared to these similar compounds.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

14527-26-5 (sulfate[1:1])

2260-00-6 (sulfate)

4338-95-8 (mono-hydriodide)

53114-57-1 (mono-hydrochloride)

867-44-7 (sulfate[2:1])

GHS Hazard Statements

H302 (98%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

867-44-7

Wikipedia

General Manufacturing Information

Dates

Involvement of inducible nitric oxide synthase (iNOS) in immune-functioning of Paphia malabarica (Chemnitz, 1782)

Deodatta S Gajbhiye, Lidita KhandeparkerPMID: 30308295 DOI: 10.1016/j.fsi.2018.10.025

Abstract

In recent years, the role of inducible nitric oxide synthase (iNOS) isoform has been widely studied because of its immunological relevance in higher organisms as well as invertebrates including bivalves. However, little is known about the immunological role of iNOS in Paphia malabarica defense mechanism. In this study, we immunodetected the presence of iNOS in P. malabarica hemocytes using antibody N9657 monoclonal anti-nitric oxide synthase. In addition, increased iNOS activity was evident in response to a higher bacterial dosage (Vibrio parahaemolyticus and V. cholerae), highlighting the dose-dependent iNOS activity induction. Also, higher bacterial survivability was observed in the presence of iNOS inhibitor, i.e., S-methylisothiourea hemisulphate (SMIS) thus, validating the bactericidal role of iNOS. These findings implicate the involvement of iNOS in immune-functioning of P. malabarica. Future work should focus on elucidating the expression and regulation of pathogenesis in P. malabarica, involving iNOS.[A MODULATORY INFLUENCE OF THE iNOS ON THE FUNCTIONAL ACTIVITY OF THE KATP-CHANNELS IN CORONARY VESSELS OF RATS ADAPTED TO THE STRESS]

S S Lazuko, L E Belyaeva, E B ManuchinaPMID: 30193054 DOI:

Abstract

In the experiments carried out on the isolated by Langendorff's method hearts which were perfused at the constant coronary flow it was studied influence of iNOS-derived NO on the functional activity of the KATP-channels in the coronary vascular smooth muscle cells following formation of the adaptation to the stress. As an adaptation to the short stress as a 6-hours immobilization stress result in increase of NO production and rise of expression of gene iNOS; however, adaptation in contrast to the stress leads to moderate accumulation of iNOS against the background unchanged systemic activity of еNOS and in the absence of systemic low-grade inflammation. After an adaptation to the short stress or after 6 hours of immobilization the functional glybenclamid-inhibiting activity of the KATP-channels was suppressed. Nevertheless, after prolonged immobilization suppressed activity of the channels was abolished after blockage of iNOS, whereas iNOS blockage in adapted animals leads not only to the recovery but even to the hyperactivation of the KATP-channels. Hence, increase in NO production which is typical for the adaptation, limits activation of the KATP-channels thus creating a strong link between these channels activity and NO produced by iNOS.A new promising simultaneous approach for attenuating type II diabetes mellitus induced neuropathic pain in rats: iNOS inhibition and neuroregeneration

Abhilasha Ahlawat, Saurabh SharmaPMID: 29154836 DOI: 10.1016/j.ejphar.2017.11.010

Abstract

In view of the pathologic basis for the treatment of diabetic neuropathy, it is important to enhance nerve regeneration as well as prevent nerve degeneration. So, in the present study, we have investigated the effect of S-Methylisothiourea Sulfate (selective iNOS inhibitor) and Citicoline, alone and in combination, on Type II diabetes mellitus induced neuropathic pain in wistar rats. Type II diabetes was induced by providing high fat diet and low dose of Streptozotocin for 35 days in rats. Type II diabetes mellitus was assessed in terms of increased glucose, triglycerides, cholesterol, LDL levels, glucose tolerance and decrease in HDL levels. Neuropathy as the complication of type II diabetes was assessed in terms of decreased nerve conduction velocity, mechanical and thermal hyperalgesia and cold allodynia. Oxidative stress was assessed in sciatic nerve and showed increase in LPO and nitrite levels whereas decrease was shown in GSH and catalase activity. Axonal degeneration marked by nerve fibre dearrangement and demyelination was observed in histopathological studies. SMT (iNOS inhibitor), Citicoline and low dose combination of both drugs significantly attenuates the diabetic neuropathic pain assessed in terms of parameters employed. Thus, it may be concluded that simultaneous administration of SMT and Citicoline may provide potential therapeutics for diabetic neuropathic pain.Cardiovascular risk and the effect of nitric oxide synthase inhibition in female rats: The role of estrogen

Jaqueline C Castardo-de-Paula, Blenda H de Campos, Eric D T Amorim, Rosiane V da Silva, Carine C de Farias, Luciana Higachi, Phileno Pinge-Filho, Décio S Barbosa, Marli C Martins-PingePMID: 28757113 DOI: 10.1016/j.exger.2017.07.016

Abstract

It is known that autonomic modulation is responsive to ovarian hormone levels and that estrogen increases nitric oxide (NO) bioavailability. However, little is known about the interaction of nitric oxide synthase (NOS) isoforms with autonomic modulation, oxidative stress and cardiovascular risk in females. This study aimed to investigate cardiovascular, autonomic and oxidative parameters after selective NOS inhibition. A spectral analysis of systolic arterial pressure (SAP) and heart rate variability (HRV) was performed. NO levels, total antioxidant capacity (TRAP), lipid hydroperoxides (LOOH) and paraoxonase 1 (PON1) activity were measured in the plasma of rats treated with L-NG-nitroarginine methyl ester (L-NAME), S-methylisothiourea (SMT) or saline. Wistar rats, ovariectomized (OVX) with or without estradiol treatment (1mg/kg/day) or with a false ovariectomy (SHAM), were submitted to artery and vein catheterization. Cardiovascular parameters were evaluated before and after the administration of saline or NOS inhibitors. After 2h, plasma samples were collected for biochemical measurement. At baseline, cardiovascular and autonomic parameters were not different among the groups. L-NAME, the constitutive NOS isoform (cNOS) inhibitor, promoted an increase in mean arterial pressure (MAP) and a reduction in the low frequency band (LF) of SAP of SHAM rats, but this increase was smaller in OVX animals, which also showed a reduction in PON1 activity. The decreased activity of PON1 caused by L-NAME was prevented in the OVX+E group. SMT, an inducible NOS isoform (iNOS) inhibitor, promoted an increase in MAP and in the LF of SAP, in interbeat interval (IBI) parameters at LFnu and in LF/HF ratio of HRV in all groups, but the OVX+E had lower levels of NO when compared with the OVX group. Our data suggest that while cNOS contributes to maintaining the activity of PON1 in OVX rats, iNOS activity maintains the levels of NO in OVX+E rats.Inhibition of neuronal and inducible nitric oxide synthase does not affect the analgesic effects of NMDA antagonists in visceral inflammatory pain

Dragana Srebro, Sonja Vučković, Milica ProstranPMID: 27373948 DOI: 10.21307/ane-2017-010

Abstract

Previously we described the antinociceptive effect of magnesium sulfate and dizocilpine (MK-801) in the visceral and somatic rat models of pain. In the somatic model of pain, we established the influence of selective inhibitors of neuronal and inducible nitric oxide synthase on the antihyperalgesic effects of magnesium sulfate and dizocilpine. Therefore, the objective of the present study was to determine in the rat model of visceral pain whether same mechanisms are involved in the antinociceptive action of magnesium sulfate and dizocilpine. Analgesic activity was assessed using the acetic acid-induced writhing test in rats. Subcutaneous injection of either magnesium sulfate (15 mg/kg) or dizocilpine (0.01 mg/kg) decreased the number of writhes by about 60 and 70%, respectively. The role of nitric oxide on the effects of magnesium sulfate and dizocilpine was evaluated using selective inhibitor of neuronal (N-ω-Propyl-L-arginine hydrochloride (L-NPA)) and inducible (S-methylisothiourea (SMT)) nitric oxide synthase, which per se did not affect the number of writhes. We observed that the antinociceptive effect of magnesium sulfate or dizocilpine did not change in the presence of L-NPA (2 and 10 mg/kg, i.p.) and SMT (0.015 and 10 mg/kg, i.p.). We conclude that, nitric oxide produced by neuronal and inducible nitric oxide synthase does not modulate the effects of magnesium sulfate and dizocilpine in the visceral inflammatory model of pain in the rat.Inducible Nitric Oxide Synthase (

Bo Liang, Jianguo SuPMID: 31888180 DOI: 10.3390/ijms20246335

Abstract

Hemorrhage is one of the most obvious pathological phenomena in grass carp reovirus (GCRV) infection. The etiology of GCRV-induced hemorrhage is unclear. We found inducible nitric oxide synthase () may relate to viral hemorrhage according to the previous studies, which is expressed at high levels after GCRV infection and is related to apoptosis. In this study, we aimed to investigate the mechanism of

on apoptosis and hemorrhage at the cell level and individual level on subjects who were infected with GCRV and treated with S-methylisothiourea sulfate (SMT), an

inhibitor. Cell structure, apoptosis rate, and hemorrhage were evaluated through fluorescence microscopy, Annexin V-FITC staining, and H&E staining, respectively. Cell samples and muscle tissues were collected for Western blotting, NO concentration measure, caspase activity assay, and qRT-PCR.

-induced cell apoptosis and H&E staining showed that the vascular wall was broken after GCRV infection in vivo. When the function of

was inhibited, NO content, apoptosis rate, caspase activity, and hemorrhage were reduced. Collectively, these results suggested

plays a key role in apoptosis of vascular endothelial cells in GCRV-induced hemorrhage. This study is the first to elucidate the relationship between

-induced cell apoptosis and GCRV-induced hemorrhage, which lays the foundation for further mechanistic research of virus-induced hemorrhage.

Nitric Oxide Produced by Macrophages Inhibits Adipocyte Differentiation and Promotes Profibrogenic Responses in Preadipocytes to Induce Adipose Tissue Fibrosis

Jung Eun Jang, Myoung Seok Ko, Ji-Young Yun, Mi-Ok Kim, Jin Hee Kim, Hye Sun Park, Ah-Ram Kim, Hyuk-Joong Kim, Bum Joong Kim, Young Eun Ahn, Jin Sun Oh, Woo Je Lee, Robert A Harris, Eun Hee Koh, Ki-Up LeePMID: 27246913 DOI: 10.2337/db15-1624

Abstract

Fibrosis of adipose tissue induces ectopic fat accumulation and insulin resistance by inhibiting adipose tissue expandability. Mechanisms responsible for the induction of adipose tissue fibrosis may provide therapeutic targets but are poorly understood. In this study, high-fat diet (HFD)-fed wild-type (WT) and iNOS(-/-) mice were used to examine the relationship between nitric oxide (NO) produced by macrophages and adipose tissue fibrosis. In contrast to WT mice, iNOS(-/-) mice fed an HFD were protected from infiltration of proinflammatory macrophages and adipose tissue fibrosis. Hypoxia-inducible factor 1α (HIF-1α) protein level was increased in adipose tissue of HFD-fed WT mice, but not iNOS(-/-) mice. In contrast, the expression of mitochondrial biogenesis factors was decreased in HFD-fed WT mice, but not iNOS(-/-) mice. In studies with cultured cells, macrophage-derived NO decreased the expression of mitochondrial biogenesis factors, and increased HIF-1α protein level, DNA damage, and phosphorylated p53 in preadipocytes. By activating p53 signaling, NO suppressed peroxisome proliferator-activated receptor γ coactivator 1α expression, which induced mitochondrial dysfunction and inhibited preadipocyte differentiation in adipocytes. The effects of NO were blocked by rosiglitazone. The findings suggest that NO produced by macrophages induces mitochondrial dysfunction in preadipocytes by activating p53 signaling, which in turn increases HIF-1α protein level and promotes a profibrogenic response in preadipocytes that results in adipose tissue fibrosis.Endogenous nitric oxide derived from NOS I or II in thoracic spinal cord exerts opposing tonic modulation on sympathetic vasomotor tone via disparate mechanisms in anesthetized rats

Yan-Yuen Poon, Ching-Yi Tsai, Chung-Dar Cheng, Alice Y W Chang, Samuel H H ChanPMID: 27371683 DOI: 10.1152/ajpheart.00246.2016

Abstract

The sympathetic preganglionic neurons (SPN) in the thoracic spinal cord regulate vasomotor tone via norepinephrine released from sympathetic terminals and adrenal medulla. We assessed the hypothesis that nitric oxide synthase I (NOS I)- and NOS II-derived nitric oxide (NO) in the thoracic spinal cord differentially modulate sympathetic outflow and that the adrenal medulla may be involved in those modulatory actions. In Sprague-Dawley rats, NOS I immunoreactivity was distributed primarily in the perikaryon, proximal dendrites, or axons of SPN, and small clusters of NOS II immunoreactivity impinged mainly on the circumference of SPN. Intrathecal administration of 7-nitroindazole (7-NI), a specific NOS I antagonist, into the thoracic spinal cord significantly reduced arterial pressure, heart rate, and basal or baroreflex-mediated sympathetic vasomotor tone. On the other hand, intrathecal application of S-methylisothiourea (SMT), a specific NOS II antagonist, elevated arterial pressure with a transient reduction of heart rate, induced a surge of plasma norepinephrine, and reduced baroreflex-mediated but not basal sympathetic vasomotor tone. Bilateral adrenalectomy significantly exacerbated the cardiovascular responses to 7-NI but antagonized those to SMT. We conclude that both NOS I and NOS II are present in the thoracic spinal cord and are tonically active under physiological conditions. Furthermore, the endogenous NO generated by NOS I-containing SPN exerts a tonic excitatory action on vasomotor tone mediated by norepinephrine released from the adrenal medulla and sympathetic nerve terminals. On the other hand, NO derived from NOS II exerts a tonic inhibitory action on sympathetic outflow from the SPN that targets primarily the blood vessels.The Effect of the iNOS Inhibitor S-Methylisothiourea and Hyperbaric Oxygen Treatment on Radiation Colitis in Rats

H Demirci, Z Polat, A Uygun, A Kadayifci, O Sager, K Oztutk, F Sahiner, B Caliskan, Y Karslioglu, M Ozler, M Ozel, H Ergun, O Ozturk, M Beyzadeoglu, S BagciPMID: 26852757 DOI:

Abstract

External radiotherapy is one of the main treatment modalities for a variety of malignancies. However, the lower gastrointestinal tract is sensitive to the ionizing radiation. Hyperbaric oxygen treatment (HOT) has been suggested as a viable treatment for refractory radiation colitis, but the effect of S-Methylisothiourea (SMT) in the radiation colitis have not reported. To investigate the effect of SMT, HOT and the combination of both in an acute radiation-induced enterocolitis model.Sixty Sprague-Dawley rats were divided randomly into five equal groups. A single dose of gamma irradiation (25 Gy) was administered through the colorectal region to anesthetized rats. In the control group, we applied 2 ml of saline solution intraperitoneally for five days. In the HOT group, 100-per-cent oxygen at 2.5 atm pressure was applied for five days. In the SMT group, 10 mg/kg/day of SMT was applied intraperitoneally for five days. In the HOT+SMT group, HOT and SMT were both applied in the same dosages as in the preceding two groups. At the end of five days, the rats were sacrificed and colon samples were collected for histological grading. Blood samples were collected to test for : tumor necrosis factor-α (TNF-α), interleukin-10 (IL-10), IL-1β, transforming growth factor-β (TGF-β) and intercellular adhesion molecule-1 (ICAM-1) mRNA.

The TNF-α, IL-1β, IL-10 and TGF-β levels were reduced by SMT, HOT and HOT+SMT applications (p < 0.05). However ICAM-1 mRNA levels were not significantly lower (p:0.19). The microscopic scores differed significantly between the SMT, HOT and HOT+SMT groups and the control group. There was significant improvement histologically, especially in the HOT+SMT group. When we compared the weight of the rats before and after the study, weight loss was significantly lower in the SMT, HOT and HOT+SMT groups compared with the control group (p < 0.05).

HOT and SMT together were significantly more effective in preventing weight loss and in reducing inflammation and the severity of colitis histology when compared with HOT and SMT separately.

Preventive treatment with dizocilpine attenuates oedema in a carrageenan model of inflammation: the interaction of glutamatergic and nitrergic signaling

Dragana P Srebro, Sonja Vučković, Aleksandar Milovanović, Katarina Savić Vujović, Čedomir Vučetić, Milica ProstranPMID: 30182184 DOI: 10.1007/s10787-018-0526-5

Abstract

Dizocilpine is a highly selective and potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) glutamate receptor. It is well known that dizocilpine has different neuroprotective effects in animal models of pain, epilepsy and oedema during trauma. The search for alternative antiinflammatory drugs is ongoing. We investigated the anti-oedematous effects of dizocilpine and the probable mechanism of action in a rat model that mimics local and persistent inflammation without tissue injury or damage. Male Wistar rats were injected with 100 μL of 0.5% carrageenan to the plantar surface of the hind paw. Anti-oedematous activity was assessed in the carrageenan-induced paw inflammatory oedema test with a plethysmometer. To assess possible mechanisms of dizocilpine action, we examined the effects of the selective inhibitor of neuronal [N-ω-propyl-L-arginine hydrochloride (L-NPA)] and inducible [S-methylisothiourea (SMT)] nitric oxide synthase (NOS). Dizocilpine after systemic (0.0005, 0.005 and 0.02 mg/kg, subcutaneous (s.c.)), but not after local peripheral administration, reduced the paw inflammatory oedema. The effect is not dose dependent, and the highest decrease by about 47% at the time of maximally developed oedema was achieved with 0.005 mg/kg. Intraperitoneally (i.p.) administered L-NPA (0.5, 1 and 2 mg/kg) or SMT (0.005, 0.01 and 0.015 mg/kg) before dizocilpine abolished or reduced the anti-oedematous effect of dizocilpine by about 70-85%. An acute single dose of dizocilpine administered before inducing oedema systemically reduced the development of inflammatory oedema. The mechanism of the anti-oedematous effect includes, at least partially, an increase in nitric oxide (NO) production.Explore Compound Types